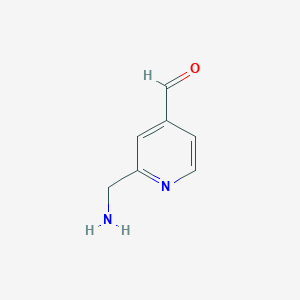

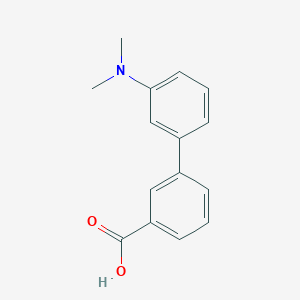

3-Amino-4-(benzylamino)benzamide

説明

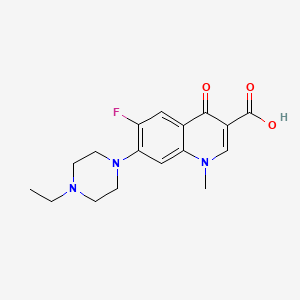

3-Amino-4-(benzylamino)benzamide is a chemical compound with the molecular formula C14H15N3O and a molecular weight of 241.29 . It is a powder at room temperature .

Molecular Structure Analysis

The InChI code for this compound is1S/C14H15N3O/c15-12-8-11 (14 (16)18)6-7-13 (12)17-9-10-4-2-1-3-5-10/h1-8,17H,9,15H2, (H2,16,18) . Chemical Reactions Analysis

While specific chemical reactions involving this compound are not available, benzylamines can undergo various reactions. For instance, a visible-light-driven photoredox-catalyzed nonaqueous oxidative C-N cleavage of N,N-dibenzylanilines can provide 2° amides .Physical And Chemical Properties Analysis

This compound is a powder at room temperature . It has a melting point of 186-187°C .科学的研究の応用

Pharmacological Properties and Clinical Use of Metoclopramide

Metoclopramide, a compound with a similar amide functional group, demonstrates significant pharmacological properties, including enhancing gastrointestinal motility, antiemetic effects, and facilitating radiological examination of gastrointestinal disorders. Its action mechanism involves blocking dopamine receptors, enhancing muscular activity in the upper digestive tract, and possibly interacting with serotonin receptors. Despite its benefits, the occurrence of side effects, particularly extrapyramidal reactions, necessitates caution in its therapeutic use. Metoclopramide's pharmacodynamics and kinetics shed light on its rapid absorption and excretion, influencing the absorption of other drugs, and offering a perspective on managing drug interactions and side effects in clinical settings (Pinder et al., 2012).

Supramolecular Chemistry of Benzene-1,3,5-tricarboxamide

Benzene-1,3,5-tricarboxamide (BTA), a compound related through the benzamide moiety, plays a crucial role in supramolecular chemistry, demonstrating the importance of structural design in developing new materials. BTAs' ability to self-assemble into one-dimensional structures through hydrogen bonding showcases their potential in nanotechnology, polymer processing, and biomedical applications. This emphasizes the significance of molecular design in creating materials with specific functions and the potential of benzamide derivatives in scientific research (Cantekin et al., 2012).

Antitumor Activity of Imidazole Derivatives

Imidazole derivatives, sharing a structural motif with benzamide compounds, have been extensively studied for their antitumor activities. These studies provide insights into the design and synthesis of compounds with potential therapeutic applications. The review of imidazole derivatives and their antitumor activity highlights the diverse biological activities of compounds containing amide functional groups, underscoring the importance of structural diversity in medicinal chemistry (Iradyan et al., 2009).

Acrylamide Reduction in Food

Research on acrylamide, a compound of concern due to its potential health risks, involves strategies to reduce its formation in food. This is relevant to the broader context of chemical safety and public health. The review by Friedman (2003) on acrylamide chemistry, biochemistry, and safety provides a comprehensive overview of acrylamide in food systems, highlighting methods to mitigate its formation and exposure. Such research underscores the importance of chemical knowledge in addressing food safety concerns and protecting public health (Friedman, 2003).

Safety and Hazards

The safety information for 3-Amino-4-(benzylamino)benzamide includes several hazard statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding inhalation, contact with skin or eyes, and dust formation .

作用機序

Target of Action

It is known that this compound is a crucial building block of many drug candidates , suggesting that it may interact with a variety of biological targets.

Mode of Action

It is synthesized through the selective acylation of 4-methylbenzene-1,3-diamine with benzoic anhydride . The two amine groups in 4-methylbenzene-1,3-diamine are in different chemical environments, leading to the coexistence of parallel by-products and serial by-products . This makes the selective monoacylation process relatively complicated .

Biochemical Pathways

Given its role as a building block in the synthesis of various drug candidates , it can be inferred that it may be involved in multiple biochemical pathways.

Result of Action

As a building block of many drug candidates , it is likely to have diverse effects depending on the specific drug and its intended therapeutic action.

特性

IUPAC Name |

3-amino-4-(benzylamino)benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15N3O/c15-12-8-11(14(16)18)6-7-13(12)17-9-10-4-2-1-3-5-10/h1-8,17H,9,15H2,(H2,16,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WLHCSEBRNHHRET-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CNC2=C(C=C(C=C2)C(=O)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[(2-Tert-butyl-1,3-thiazol-4-yl)methyl]piperazine](/img/structure/B1438628.png)

![1-(4-fluorophenyl)-4-methyl-1,6-dihydro-7H-pyrazolo[3,4-d]pyridazin-7-one](/img/structure/B1438633.png)